Cas no 158299-05-9 (3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one)
3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
- BPSBC
- BR-Comp
- 3-(2-BROMO-1-OXOPROPYL)-SPIRO[2H-1,3-BENZOXAZINE-2,1'-CYCLOHEXAN]-4(3H)-ONE
- 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]-oxazine-2,1'-cyclohexan]-4(3H)-one
- 3-(2-bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexane]-4-one
- spiro[2H-1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one, 3-(2-bromo-1-oxopropyl)-
- Meropenem Intermediate
- 3-isobutyrylspiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
- 3-(2-broMopropionyl)spiro[2H-1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-one
- 3-(2-Bromo-1-oxopropyl)-spiro[2H-1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-ketone
- 3-(2-Bromo-1-oxopropyl)-spiro[2H-1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one (BPSBC)
- APCHXTHKSJHPPE-UHFFFAOYSA-N
- BCP12972
- 7942AA
- RP17682
- AM84520
- SY108444
- AX8018632
- ST24028275
- 299B059
- A809919
- 3-(2-Bromopropionyl)-2
- J-510488
- DS-18525
- SCHEMBL7504135
- AC-5314
- 3-(2-bromo-1-oxopropyl)spiro[2h-1,3-benzoxazine-2,1'-cyclohexan]-4(3h)-one
- CS-0154983
- DTXSID60438380
- 3-(2-Bromo-1-oxopropyl)-spiro[2H-1,3-benzoxazine-2,1/'-cyclohexan]-4(3H)-one
- FT-0699996
- FT-0654044
- MFCD08458252
- 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one
- AKOS015908735
- 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1 inverted exclamation mark -cyclohexan]-4(3H)-one
- 158299-05-9
- D70521
- C16H18BrNO3
- 3-(2-Bromo-1-oxypropyl)spiro[2H-1,3-oxybenzodiazine-2,1 inverted exclamation mark cyclohexane]-4(3H)-one
- 3-(2-bromopropionyl)-spiro[2,3-dihydro-4H-1,3-benzoxazine-2,1'-cyclohexan]-4-one
- 3-(2-Bromo-1-oxoprop
- 3-(2-BROMOPROPANOYL)SPIRO[1,3-BENZOXAZINE-2,1'-CYCLOHEXAN]-4-ONE
- 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1\\'-cyclohexan]-4(3H)-one
- 3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one
-
- MDL: MFCD08458252
- Inchi: 1S/C16H18BrNO3/c1-11(17)14(19)18-15(20)12-7-3-4-8-13(12)21-16(18)9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3
- InChI Key: APCHXTHKSJHPPE-UHFFFAOYSA-N
- SMILES: BrC(C)C(N1C(C2C=CC=CC=2OC21CCCCC2)=O)=O
Computed Properties
- Exact Mass: 351.04700
- Monoisotopic Mass: 390.118
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6
- XLogP3: 3.8
Experimental Properties
- Density: 1.48
- Boiling Point: 485℃ at 760 mmHg
- Flash Point: 247.1°C
- Refractive Index: 1.613
- PSA: 46.61000
- LogP: 3.42950
3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B069700-50mg |
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]-oxazine-2,1'-cyclohexan]-4(3H)-one |
158299-05-9 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B069700-100mg |
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]-oxazine-2,1'-cyclohexan]-4(3H)-one |
158299-05-9 | 100mg |
$ 410.00 | 2022-06-07 | ||
| TRC | B069700-250mg |
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]-oxazine-2,1'-cyclohexan]-4(3H)-one |
158299-05-9 | 250mg |
$ 815.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP946-100g |
3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one |
158299-05-9 | 95% | 100g |
216.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP946-500g |
3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one |
158299-05-9 | 95% | 500g |
1232CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP946-5g |
3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one |
158299-05-9 | 95% | 5g |
42CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP946-25g |
3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one |
158299-05-9 | 95% | 25g |
124CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874016-500g |
3-(2-Bromo-1-oxopropyl)-spiro[2H-1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one |
158299-05-9 | ≥95% | 500g |
¥1,300.00 | 2022-09-02 | |
| Fluorochem | 213599-25g |
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one |
158299-05-9 | 95% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 213599-100g |
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one |
158299-05-9 | 95% | 100g |
£32.00 | 2022-03-01 |
3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one Suppliers
3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one
Introduction to 3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one (CAS No. 158299-05-9)
3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique spirocyclic and heterocyclic framework. The compound, identified by its CAS number 158299-05-9, features a spirobenzooxazine core linked to a cyclohexanone moiety, with a 2-bromopropanoyl side chain attached at the 3-position. This structural motif presents a rich chemical space for modulating biological activities, making it a promising scaffold for drug discovery and development.
The synthesis of 3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. The presence of the bromine substituent in the side chain enhances the reactivity of the molecule, allowing for further derivatization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These synthetic strategies enable the introduction of diverse pharmacophores, expanding the potential applications of this compound in medicinal chemistry.
In recent years, spirocyclic compounds have been extensively studied for their pharmacological properties. The spirobenzooxazine core in 3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one exhibits favorable physicochemical properties such as rigidity and electronic tunability, which contribute to its binding affinity with biological targets. Additionally, the cyclohexanone moiety provides a hydrophobic pocket that can interact with lipophilic regions of proteins or nucleic acids. These features make the compound an attractive candidate for developing small-molecule inhibitors or modulators.
One of the most compelling aspects of 3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one is its potential in targeting neurological disorders. Preliminary studies have suggested that spirocyclic oxazines may interact with neurotransmitter receptors and ion channels, making them candidates for treating conditions such as epilepsy or depression. The bromine substituent further enhances its pharmacological profile by facilitating selective binding to specific protein targets while minimizing off-target effects. This selectivity is crucial for developing drugs with improved safety profiles.
The compound has also shown promise in anticancer research. The spirobenzooxazine scaffold has been reported to induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways involved in cell proliferation. The 2-bromopropanoyl group may play a role in enhancing cellular uptake or improving metabolic stability, thereby increasing the bioavailability of the drug candidate. Furthermore, the structural diversity inherent in spirocyclic compounds allows for fine-tuning their activity against different cancer subtypes.
Advances in computational chemistry have enabled virtual screening and molecular docking studies to identify potential lead compounds like 3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one. These computational approaches help predict binding modes and affinities with target proteins, accelerates the drug discovery process. By integrating experimental data with computational models, researchers can optimize the structure of this compound to enhance its pharmacological efficacy and reduce toxicities.
The versatility of 3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one extends beyond traditional pharmaceutical applications. Its unique structural features make it suitable for material science applications as well. For instance, spirocyclic compounds can be incorporated into polymers or coatings to impart specific functionalities such as photochemical sensitivity or biodegradability. This interdisciplinary potential highlights the broad utility of this class of molecules.
Ongoing research efforts are focused on exploring novel derivatives of 3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2,1'-cyclohexan-4(3H)-one to expand its therapeutic index and improve its pharmacokinetic properties. Techniques such as structure-based drug design and fragment-based approaches are being employed to rationally modify key functional groups while maintaining biological activity. These efforts aim to translate preclinical findings into clinical candidates that can address unmet medical needs.
The future prospects for CAS No. 158299-05-9 are promising as new synthetic methodologies continue to emerge. Advances in flow chemistry and continuous manufacturing could streamline the production process of complex spirocyclic compounds like this one. Additionally, collaborations between academia and industry are fostering innovation by combining expertise in organic synthesis with bioinformatics and artificial intelligence-driven drug discovery platforms.
In conclusion, 3-(2-Bromopropanoyl)spirobenzoe1,3-oxazine-2',1-cyclohexan]-4(30-one is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique scaffold, bromine substituent, and cyclohexanone moiety contribute to its versatility as a drug-like molecule targeting neurological disorders, cancer, and other diseases. As research progresses, this compound will continue to be explored as a key intermediate or lead structure in developing next-generation therapeutics.
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